molecular formula C25H25N3O4 B11195369 2-amino-8'-methoxy-4',4',6',7-tetramethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile

2-amino-8'-methoxy-4',4',6',7-tetramethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile

Cat. No.: B11195369
M. Wt: 431.5 g/mol
InChI Key: IDIJVZNRCLPQFW-UHFFFAOYSA-N
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Description

2-amino-8’-methoxy-4’,4’,6’,7-tetramethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8’-methoxy-4’,4’,6’,7-tetramethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the reaction conditions and catalysts used can vary, but often involve the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-amino-8’-methoxy-4’,4’,6’,7-tetramethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TEMPO, oxygen, and other oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-amino-8’-methoxy-4’,4’,6’,7-tetramethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-8’-methoxy-4’,4’,6’,7-tetramethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-8’-methoxy-4’,4’,6’,7-tetramethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

Molecular Formula

C25H25N3O4

Molecular Weight

431.5 g/mol

IUPAC Name

2'-amino-6-methoxy-7',9,11,11-tetramethyl-2,5'-dioxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,4'-7,8-dihydro-6H-chromene]-3'-carbonitrile

InChI

InChI=1S/C25H25N3O4/c1-12-6-18(29)20-19(7-12)32-22(27)17(11-26)25(20)16-9-14(31-5)8-15-13(2)10-24(3,4)28(21(15)16)23(25)30/h8-10,12H,6-7,27H2,1-5H3

InChI Key

IDIJVZNRCLPQFW-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(=O)C1)C3(C4=CC(=CC5=C4N(C3=O)C(C=C5C)(C)C)OC)C(=C(O2)N)C#N

Origin of Product

United States

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